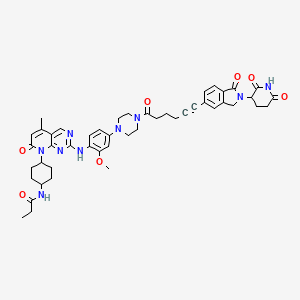

PROTAC TTK degrader-1

Description

Overview of the Ubiquitin–Proteasome System (UPS) and Protein Homeostasis

The Ubiquitin-Proteasome System (UPS) is the primary pathway responsible for the degradation of over 80% of intracellular proteins in eukaryotic cells, playing a critical role in maintaining cellular protein homeostasis, or proteostasis. nih.govacs.orgtocris.com This intricate system ensures protein quality control by removing misfolded, damaged, or surplus proteins, thereby regulating a vast array of cellular processes including cell cycle progression, DNA repair, and signal transduction. acs.orgresearchgate.net

The UPS operates through a sequential enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). medchemexpress.com The process begins with the E1 enzyme activating a small regulatory protein called ubiquitin. The activated ubiquitin is then transferred to an E2 enzyme. Finally, an E3 ligase, which acts as a substrate recognition module, identifies a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to that target. The attachment of a chain of ubiquitin molecules (polyubiquitination) to the target protein serves as a molecular tag, marking it for recognition and subsequent destruction by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides.

Evolution of PROTAC Technology as a Therapeutic Modality

The concept of harnessing the UPS for targeted therapeutic intervention was first actualized in 2001 by Crews and Deshaies, who developed the first PROTAC molecule. These initial, first-generation PROTACs were based on peptides to recruit the E3 ligase, which limited their utility due to poor cell permeability and stability.

A significant breakthrough occurred with the development of all-small-molecule PROTACs. These newer versions replaced the peptide components with small molecules capable of engaging E3 ligases like Von Hippel-Lindau (VHL), Cereblon (CRBN), and mouse double minute 2 (MDM2). This advancement transformed PROTACs into a more viable therapeutic modality with improved drug-like properties. The technology has since matured rapidly, with several PROTAC candidates, such as ARV-110 and ARV-471, entering clinical trials and demonstrating the potential of this approach in treating human diseases. medchemexpress.com

Fundamental Principles of PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the UPS to induce the degradation of a specific target protein. szabo-scandic.com Their unique mechanism is event-driven and catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. This process involves a series of well-defined steps.

PROTACs are heterobifunctional, or two-headed, molecules. Their structure consists of three distinct components:

A ligand that specifically binds to the target protein of interest (POI).

A ligand that recruits a specific E3 ubiquitin ligase.

A chemical linker that connects the two ligands.

This dumbbell-like architecture allows the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.

A crucial function of the PROTAC is to recruit an E3 ligase. While there are over 600 E3 ligases in the human genome, research has predominantly focused on a select few, including VHL and CRBN, for PROTAC design. The choice of E3 ligase can influence the efficacy and selectivity of the degrader.

PROTAC TTK degrader-1 is a first-in-class degrader that specifically targets Threonine Tyrosine Kinase (TTK) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Once inside the cell, the PROTAC molecule engages both its target protein and the recruited E3 ligase simultaneously. This dual binding results in the formation of a key three-part structure known as a ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is a critical prerequisite for initiating the degradation process. The stability and conformation of the ternary complex are influenced by cooperative interactions between all three components and play a significant role in determining the efficiency of degradation. For this compound, the target protein engaged is Threonine Tyrosine Kinase (TTK), a critical regulator of mitosis that is overexpressed in many cancers.

The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. The E3 ligase then facilitates the transfer of multiple ubiquitin molecules onto the target protein, creating a polyubiquitin (B1169507) chain. This chain acts as a signal that is recognized by the 26S proteasome. The proteasome captures the polyubiquitinated protein, unfolds it, and degrades it into small peptide fragments. The PROTAC molecule itself is not degraded in this process and is released, free to bind to another target protein and repeat the catalytic cycle. Research on this compound has confirmed that its mechanism of action is dependent on the proteasome.

Research Findings on this compound

This compound, also identified as compound 8e in its discovery study, was the first reported PROTAC designed to degrade Threonine Tyrosine Kinase (TTK). Its development has provided a valuable tool for studying TTK biology and a promising lead for anticancer therapies.

In Vitro Degradation Efficacy

Studies have shown that this compound is a highly potent degrader of the TTK protein in human colorectal cancer cell lines.

| Cell Line | DC₅₀ (Degradation Concentration 50%) | Reference |

| COLO-205 | 1.7 nM | nih.gov |

| HCT-116 | 5.8 nM | nih.gov |

The degradation of TTK is rapid and sustained, lasting for approximately 8 hours even after the compound is washed out.

Antiproliferative Activity

By inducing the degradation of TTK, this compound effectively inhibits the growth of cancer cells.

| Cell Line | IC₅₀ (Inhibitory Concentration 50%) | Reference |

| COLO-205 | 0.1 µM |

This demonstrates that the degradation of the TTK protein translates into a functional anti-proliferative effect in cancer cells.

Catalytic Mechanism and Event-Driven Pharmacology

A key feature that distinguishes PROTACs from traditional inhibitors is their catalytic mechanism of action. wikipedia.orgportlandpress.comnih.gov After a PROTAC molecule facilitates the ubiquitination of a target protein, it is released and can then engage another target protein and E3 ligase, initiating another degradation cycle. wikipedia.orgfondazionebonadonna.orgnih.gov This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. portlandpress.comrsc.org This catalytic nature is a hallmark of what is known as "event-driven" pharmacology. nih.govrsc.orgbps.ac.uk Unlike traditional "occupancy-driven" drugs that need to continuously bind to their target to exert an effect, PROTACs only need to be present long enough to initiate the degradation event. rsc.orgbps.ac.uk This can lead to a more sustained and potent biological effect even at low concentrations. portlandpress.combps.ac.ukbiochempeg.com

This compound exemplifies this mechanism. It has demonstrated potent degradation of the TTK protein in cancer cell lines. medchemexpress.comszabo-scandic.comnih.gov For instance, in COLO-205 and HCT-116 human colorectal cancer cells, it achieved DC50 values (the concentration required to degrade 50% of the target protein) of 1.7 nM and 5.8 nM, respectively. medchemexpress.comszabo-scandic.com This potent, dose-dependent degradation highlights the efficiency of its event-driven mechanism. medchemexpress.com

Advantages of Targeted Protein Degradation Over Traditional Small Molecule Inhibition

The unique mechanism of PROTACs offers several advantages over conventional small molecule inhibitors.

Overcoming Limitations of Occupancy-Driven Pharmacology

Traditional inhibitors function through "occupancy-driven" pharmacology, meaning they must continuously occupy the active site of a target protein to block its function. bps.ac.uk This often requires high and sustained drug concentrations, which can lead to off-target effects. biochempeg.com In contrast, the event-driven nature of PROTACs allows them to be effective at sub-stoichiometric concentrations, meaning a single PROTAC molecule can eliminate multiple target proteins. bps.ac.uk This can result in a more durable response and a wider therapeutic window. nih.govmanchester.ac.uk

Modulation of Non-Catalytic Protein Functions

Many proteins have multiple functions, including non-catalytic scaffolding roles that are not affected by traditional inhibitors that only block enzymatic activity. biochempeg.comfrontiersin.org PROTACs, by inducing the degradation of the entire protein, can eliminate all of its functions, including these scaffolding roles. biochempeg.comfrontiersin.org TTK, for example, is a dual-specificity kinase involved in the spindle assembly checkpoint, a critical process for accurate chromosome segregation during cell division. maayanlab.cloudgenecards.org By degrading the entire TTK protein, this compound can potentially abrogate both its kinase-dependent and independent functions, offering a more comprehensive approach to targeting its role in cancer.

Enhanced Selectivity Profile

PROTACs can exhibit improved selectivity compared to their parent small molecule inhibitors. portlandpress.comrsc.orgscienceopen.com This enhanced selectivity arises from the requirement for the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. rsc.orgacs.org The specific interactions within this complex can lead to the preferential degradation of the intended target, even if the inhibitor component of the PROTAC binds to other proteins. rsc.org Studies have shown that converting a promiscuous kinase inhibitor into a PROTAC can result in highly selective degradation of the target protein. rsc.org This improved selectivity can lead to fewer off-target effects and a better safety profile. scienceopen.comacs.org

Research Findings for this compound

| Cell Line | DC50 | Effect |

| COLO-205 | 1.7 nM | Potent TTK degradation. medchemexpress.comszabo-scandic.comnih.gov |

| HCT-116 | 5.8 nM | Potent TTK degradation. medchemexpress.comszabo-scandic.com |

| In Vivo Model | Finding |

| Xenograft mouse model (COLO-205) | Exhibited target degradation and anticancer efficacy. medchemexpress.comnih.gov |

Significance of Threonine Tyrosine Kinase (TTK) as a Therapeutic Target

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), has garnered significant attention as a promising therapeutic target, particularly in the field of oncology. scientificarchives.comnih.gov This dual-specificity kinase, which can phosphorylate serine, threonine, and tyrosine residues, plays a crucial role in fundamental cellular processes. scientificarchives.comoup.com

Role of TTK (Monopolar Spindle 1/MPS1) in Cellular Processes

TTK/MPS1 is an essential regulator of the cell cycle, particularly during mitosis. nih.gov Its primary function is as a core component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during cell division. scientificarchives.commolbiolcell.orgtandfonline.com The SAC monitors the attachment of microtubules from the mitotic spindle to the kinetochores of chromosomes. molbiolcell.org If any errors in attachment are detected, the SAC, with TTK as a key initiator, halts the cell cycle progression from metaphase to anaphase. molbiolcell.orgrupress.org This delay provides the necessary time for error correction, thereby maintaining genomic integrity. molbiolcell.orgtandfonline.com

TTK is activated at unattached kinetochores, where it phosphorylates various downstream substrates to initiate and maintain the SAC signal. molbiolcell.org This signaling cascade ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), preventing the premature separation of sister chromatids. molbiolcell.org Once all chromosomes are correctly attached to the spindle, TTK is removed from the kinetochores, the SAC is silenced, and the cell proceeds into anaphase. scientificarchives.comroyalsocietypublishing.org Beyond its role in the SAC, TTK is also involved in promoting proper chromosome alignment and responding to DNA damage. molbiolcell.orgaging-us.com

Dysregulation of TTK in Oncogenesis and Disease Progression

The expression of TTK is tightly regulated in normal cells, with low levels in most tissues except for those with high proliferative rates like the testis and placenta. nih.govtandfonline.comscientificarchives.com However, in a wide array of human cancers, TTK is found to be highly overexpressed. scientificarchives.comnih.gov This list includes but is not limited to:

Breast cancer (particularly triple-negative breast cancer) tandfonline.complos.org

Glioblastoma tandfonline.com

Thyroid carcinoma nih.govtandfonline.com

Hepatocellular carcinoma scientificarchives.comaacrjournals.org

Lung cancer tandfonline.comresearchgate.net

Colon cancer researchgate.netmdpi.com

Gastric cancer mdpi.come-crt.org

Ovarian cancer tandfonline.comnih.gov

Multiple myeloma haematologica.orgnih.gov

This overexpression is often correlated with a more aggressive tumor phenotype, higher tumor grade, and poor patient prognosis. scientificarchives.comtandfonline.comaging-us.com The dysregulation of TTK contributes to tumorigenesis by allowing cancer cells to bypass the normal mitotic checkpoints, leading to chromosomal instability and aneuploidy, which are hallmarks of cancer. mdpi.com The increased levels of TTK in cancer cells make them more dependent on this kinase for survival, presenting a therapeutic window. plos.org Inhibiting TTK in cancer cells can lead to severe chromosome mis-segregation, mitotic catastrophe, and ultimately, apoptosis (cell death). scientificarchives.comaacrjournals.org This selective vulnerability of cancer cells to TTK inhibition has made it an attractive target for the development of novel anti-cancer therapies, including the development of specific PROTAC degraders. scientificarchives.commedchemexpress.comnih.gov

Research Findings on this compound

Recent research has led to the development of "this compound," a potent and selective degrader of the TTK protein. medchemexpress.com This compound has demonstrated significant anti-cancer activity in preclinical studies.

| Cell Line | Type | DC50 | IC50 |

| COLO-205 | Human Colorectal Cancer | 1.7 nM medchemexpress.comnih.gov | 0.1 µM medchemexpress.com |

| HCT-116 | Human Colorectal Cancer | 5.8 nM medchemexpress.com | Not Reported |

DC50: The concentration of the degrader required to reduce the level of the target protein by 50%. IC50: The concentration of the drug that inhibits a specific biological or biochemical function by 50%.

In a xenograft mouse model using COLO-205 human colorectal cancer cells, this compound demonstrated significant tumor growth inhibition and a reduction in TTK protein levels in the tumor tissue. medchemexpress.comnih.gov These findings highlight the potential of this compound as a promising therapeutic agent for cancers that are dependent on TTK.

Properties

Molecular Formula |

C47H53N9O7 |

|---|---|

Molecular Weight |

856.0 g/mol |

IUPAC Name |

N-[4-[2-[4-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hex-5-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |

InChI |

InChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61) |

InChI Key |

LWHJKWAUKAHIGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C |

Origin of Product |

United States |

Rational Design and Synthesis of Protac Ttk Degrader 1

Identification and Characterization of the TTK Ligand Moiety

The foundation of a successful PROTAC is a high-affinity ligand for the protein of interest. For PROTAC TTK degrader-1, the warhead is derived from CFI-402257, a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). nih.govmedchemexpress.com TTK is a critical component of the spindle assembly checkpoint, making it a key target in cancer therapy. medchemexpress.comnih.gov

CFI-402257 was selected due to its strong and specific binding to the ATP-binding pocket of TTK. This high affinity is crucial for the PROTAC to effectively engage the target protein within the cellular environment. The characterization of CFI-402257 demonstrates its significant potency, which is a desirable attribute for the warhead component of a PROTAC. medchemexpress.comnih.gov The site for linker attachment on the CFI-402257 scaffold was chosen by identifying a solvent-exposed region of the inhibitor when bound to TTK, ensuring that the modification would not significantly disrupt its binding affinity. explorationpub.com

Table 1: Binding Affinity of the TTK Ligand Moiety

| Compound | Target | Binding Affinity (IC50) | Binding Affinity (Ki) |

|---|---|---|---|

| CFI-402257 | TTK/Mps1 | 1.7 nM | 0.09 nM |

Selection and Engineering of the E3 Ubiquitin Ligase Recruiter

This compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov CRBN is a widely used E3 ligase in PROTAC design, in part due to the availability of well-characterized, high-affinity small molecule ligands derived from immunomodulatory drugs (IMiDs). nih.govyoutube.com For this compound, the specific CRBN-recruiting moiety is pomalidomide (B1683931). nih.govnih.gov Pomalidomide binds effectively to CRBN, hijacking its cellular machinery to induce ubiquitination of the PROTAC-bound TTK. nih.gov The selection of a pomalidomide-based anchor provides a robust mechanism for engaging the ubiquitin-proteasome system. medchemexpress.com

While over 600 E3 ligases exist in humans, the majority of PROTACs developed to date, including TTK degrader-1, recruit either CRBN or the von Hippel-Lindau (VHL) E3 ligase. youtube.com The choice between these is a critical step in the design process. The development of the first TTK PROTACs involved synthesizing molecules that could recruit CRBN. nih.gov The decision to focus on CRBN was driven by the proven success and extensive body of research on pomalidomide and related ligands in creating potent degraders for a wide variety of protein targets. nih.gov The structural and chemical properties of the pomalidomide ligand are well-suited for creating PROTACs with favorable cell permeability and degradation efficacy. nih.gov

Linker Chemistry and Optimization Strategies

The development of this compound (8e) involved a systematic optimization of the linker. Researchers synthesized a series of compounds, varying the length and composition of the linker connecting the CFI-402257-derived warhead and the pomalidomide anchor. nih.gov This process revealed a clear structure-activity relationship (SAR), where the degradation potency was highly dependent on the linker's characteristics.

The linkers explored were based on polyethylene (B3416737) glycol (PEG) chains of varying lengths. This optimization is crucial because a linker that is too short may cause steric clashes between TTK and CRBN, preventing the formation of a stable ternary complex. nih.gov Conversely, an overly long or flexible linker can lead to an entropically unfavorable state, which may also reduce the stability of the complex and degradation efficiency. nih.govsemanticscholar.org Compound 8e, featuring an optimized linker, demonstrated the most potent degradation of TTK, highlighting the importance of fine-tuning the linker to achieve the correct spatial orientation between the two proteins. nih.gov

Table 2: Linker Optimization and TTK Degradation

| Compound | Linker Characteristics | Degradation Potency (DC50 in COLO-205 cells) |

|---|---|---|

| Analog 1 (Shorter Linker) | Shorter PEG chain | Less Potent |

| This compound (8e) | Optimized PEG-based linker | 1.7 nM |

| Analog 2 (Longer Linker) | Longer PEG chain | Less Potent |

Stereochemistry plays a vital role in the function of many biologically active molecules, and PROTACs are no exception. The pomalidomide ligand used in this compound contains a stereocenter at the glutarimide (B196013) ring. It is well-established that the binding of IMiDs to CRBN is stereospecific. The (S)-enantiomer is typically responsible for the protein degradation activity, while the (R)-enantiomer is inactive. Therefore, the synthesis of this compound requires careful control of this stereocenter to ensure that the correct, biologically active (S)-pomalidomide isomer is incorporated into the final molecule. This stereochemical precision is essential for effective CRBN engagement and subsequent target degradation.

Modular Synthesis Approaches for this compound

The synthesis of this compound is a prime example of a modular chemical strategy. This approach allows for the systematic assembly of the final molecule from its three core components, facilitating the optimization of each part to achieve the desired biological activity.

The construction of this compound begins with the synthesis of its distinct modules: the TTK inhibitor, the E3 ligase ligand, and the linker. The TTK-binding component is a derivative of a potent and selective class of inhibitors known as pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov This scaffold was chosen for its demonstrated high affinity for the TTK protein.

For the E3 ligase recruitment, the designers of this compound opted for a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is one of the most widely used E3 ligases in PROTAC development due to its broad expression across different tissue types. musechem.com

The linker component is crucial for the proper orientation of the TTK and VHL proteins to facilitate the formation of a stable and productive ternary complex. The length and chemical nature of the linker are critical parameters that are often optimized to achieve maximal degradation efficiency.

The modular synthesis of this compound typically involves a convergent approach where the pre-synthesized modules are coupled in the final steps. This often entails standard chemical reactions such as amide bond formation or click chemistry to connect the linker to the TTK inhibitor and the VHL ligand. This synthetic flexibility allows for the creation of a library of related PROTACs with varying linkers to empirically determine the optimal structure for potent and selective TTK degradation.

The successful design and synthesis of this compound have yielded a molecule with impressive biological activity. In cellular assays, it has demonstrated potent and specific degradation of TTK in various cancer cell lines.

| Cell Line | DC50 (nM) |

|---|---|

| COLO-205 | 1.7 |

| HCT-116 | 5.8 |

| Cell Line | IC50 (µM) |

|---|---|

| COLO-205 | 0.1 |

These findings underscore the power of the PROTAC technology and the effectiveness of a rational, modular approach to the design and synthesis of targeted protein degraders. bohrium.com this compound stands as a valuable tool for further research into the biological roles of TTK and as a promising lead for the development of novel cancer therapeutics. musechem.combohrium.com

Mechanism of Action Studies of Protac Ttk Degrader 1

Assessment of TTK Protein Degradation Dynamics

The degradation of the TTK protein induced by PROTAC TTK degrader-1 has been characterized through a series of in vitro studies, assessing its concentration- and time-dependent effects, as well as its reliance on the proteasome.

The potency of this compound in inducing the degradation of TTK was quantified by determining its half-maximal degradation concentration (DC50) in different cancer cell lines. In COLO-205 human colorectal cancer cells, this compound demonstrated a DC50 value of 1.7 nM. medchemexpress.com A similar assessment in HCT-116 cells, another colorectal cancer cell line, revealed a DC50 of 5.8 nM. medchemexpress.com These low nanomolar DC50 values highlight the high potency of this compound in mediating the degradation of the TTK protein.

| Cell Line | DC50 (nM) |

| COLO-205 | 1.7 |

| HCT-116 | 5.8 |

The kinetics of TTK protein degradation following treatment with this compound were investigated over a time course. Studies have shown that the degradation of the TTK protein is a rapid process. In time-course experiments, significant degradation of the TTK protein was observed to commence within a few hours of treatment. The proteasome-mediated degradation by the compound was found to be sustained for approximately 8 hours after the removal of the compound (washout). This indicates that this compound has a durable effect on promoting the degradation of its target protein.

To confirm that the degradation of TTK induced by this compound is mediated by the proteasome, cells were co-treated with the PROTAC and a proteasome inhibitor. The results of these experiments demonstrated that the degradation of the TTK protein was significantly attenuated in the presence of the proteasome inhibitor. This confirms that the observed reduction in TTK protein levels is a direct consequence of proteasomal degradation, a hallmark of the PROTAC mechanism of action.

A critical step in the PROTAC-mediated degradation pathway is the ubiquitination of the target protein. Research has indicated that TTK can undergo ubiquitin-proteasome mediated degradation under physiological conditions in human cells, supporting the feasibility of a PROTAC-based approach for this target. While specific data on ubiquitination assays for TTK following treatment with this compound are not detailed in the available literature, the proteasome-dependent degradation strongly suggests that the mechanism involves the ubiquitination of the TTK protein.

Elucidation of Ternary Complex Formation

Detailed biophysical characterization of the ternary complex involving this compound is crucial for a comprehensive understanding of its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are often employed to study the kinetics, thermodynamics, and structural basis of these interactions. While the available literature confirms the development and potent degradation activity of TTK PROTACs, specific biophysical data for the ternary complex formed by this compound, TTK, and the recruited E3 ligase are not explicitly provided. However, the high potency of the degrader suggests the formation of a stable and efficient ternary complex.

Structural Insights into PROTAC-Mediated Proximity Induction

The efficacy of a Proteolysis-Targeting Chimera (PROTAC), such as this compound, is fundamentally dependent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. nih.govnih.gov This induced proximity is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov The ternary complex, comprising the Threonine Tyrosine Kinase (TTK) protein, this compound, and the recruited Von Hippel-Lindau (VHL) E3 ligase, represents the key species in the degrader's mechanism of action. nih.govspringernature.com

While the first examples of TTK PROTACs, including this compound (referred to as compound 8e in the primary literature), have been successfully designed and synthesized, detailed structural elucidations of the ternary complex they form are not yet publicly available. nih.gov X-ray crystal structures provide the most definitive insights into the molecular interactions underpinning complex formation, guiding rational drug design and explaining selectivity profiles. nih.govresearchgate.net However, obtaining these structures for PROTAC-mediated complexes can be challenging due to the inherent flexibility and non-native interactions involved. nih.govdundee.ac.uk

In the absence of a specific crystal structure for the TTK-PROTAC-VHL complex, insights are drawn from computational modeling and structural studies of other PROTACs. nih.govchemrxiv.org These studies reveal that the stability of the ternary complex is not merely the sum of the binary binding affinities of the PROTAC for its two protein partners. Instead, novel protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, can significantly influence the stability and conformation of the complex. nih.gov This phenomenon, known as cooperativity, is a critical determinant of a PROTAC's degradation efficiency. nih.gov The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a crucial role, influencing the relative orientation of the two proteins and the potential for favorable intermolecular contacts. nih.gov

Table 1: Key Factors Influencing Ternary Complex Formation and Stability

| Factor | Description | Significance in PROTAC Efficacy |

|---|---|---|

| Binary Affinities | The binding strength of the PROTAC's "warhead" to the target protein (TTK) and the E3 ligand to the E3 ligase (VHL). | A prerequisite for complex formation, but not the sole determinant of degradation potency. |

| Cooperativity (α) | The measure of how the binding of one protein partner influences the binding of the other. Positive cooperativity (α > 1) indicates that the ternary complex is more stable than predicted by the individual binary affinities. | High cooperativity often correlates with more potent degradation and can enhance selectivity. nih.gov |

| Linker Composition & Length | The chemical structure, length, and rigidity of the linker connecting the two ends of the PROTAC. | Critically influences the geometry of the ternary complex, the potential for protein-protein interactions, and the accessibility of lysine (B10760008) residues for ubiquitination. nih.gov |

| Protein-Protein Interface | The new surface of interaction created between the target protein and the E3 ligase within the ternary complex. | Favorable contacts (e.g., hydrogen bonds, van der Waals forces) at this interface are a primary source of positive cooperativity. researchgate.net |

Investigation of E3 Ligase Recycling and Catalytic Turnover

A defining characteristic of PROTACs that distinguishes them from traditional inhibitors is their catalytic mode of action. nih.govyoutube.com this compound is not consumed during the process of degrading the TTK protein; instead, once the ubiquitinated TTK is targeted to the proteasome for destruction, the PROTAC molecule is released and can engage another TTK protein and VHL E3 ligase to initiate a new cycle of degradation. arxiv.org This ability to induce multiple degradation events allows PROTACs to achieve profound and sustained protein knockdown at substoichiometric concentrations. nih.gov

The catalytic efficiency, or turnover number, of a PROTAC is a critical parameter reflecting how many target protein molecules can be degraded by a single PROTAC molecule per unit of time. janusdrugdiscovery.com While specific quantitative studies measuring the catalytic rate for this compound have not been reported, the sustained degradation of TTK protein observed in cellular assays—lasting for approximately 8 hours after the compound is washed out—provides strong evidence of its catalytic nature. nih.gov

Formation of the ternary complex (TTK-PROTAC-VHL).

Transfer of ubiquitin from an E2 enzyme to lysine residues on TTK.

Recognition and degradation of the poly-ubiquitinated TTK by the proteasome.

Dissociation of the PROTAC and the E3 ligase, freeing them to enter a new cycle.

The rate-limiting step in this cycle can vary and is influenced by factors such as the concentrations of the target protein and E3 ligase, the rate of ternary complex formation and dissociation, and the efficiency of the ubiquitination process. janusdrugdiscovery.com A workflow for the quantitative measurement of the catalytic rate of degraders in cells has been developed, demonstrating that efficient PROTACs can facilitate the degradation of thousands of target molecules per hour per PROTAC molecule. nih.govjanusdrugdiscovery.com This high efficiency underscores the potential of PROTACs to be effective therapeutics.

Table 2: Illustrative Parameters of PROTAC Catalytic Activity Note: This table presents generalized parameters for illustrative purposes, as specific data for this compound is not available.

| Parameter | Definition | Implication for Efficacy |

|---|---|---|

| Turnover Number (kcat) | The number of target molecules degraded per PROTAC molecule per unit of time. | A higher turnover number indicates greater catalytic efficiency, allowing for efficacy at lower drug concentrations. |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | A measure of degradation potency; potent degraders like this compound have DC₅₀ values in the low nanomolar range. medchemexpress.com |

| Dₘₐₓ | The maximum percentage of protein degradation achievable. | Indicates the extent of target knockdown possible with the degrader. |

| Degradation Half-Life (t₁/₂) | The time required for the cellular level of the target protein to be reduced by half following PROTAC treatment. | Reflects the rate of the degradation process. |

The recycling of the VHL E3 ligase is also integral to the catalytic process. Since the cellular concentration of an E3 ligase can be much lower than that of the target protein, efficient reuse is necessary to achieve complete target depletion. janusdrugdiscovery.com The PROTAC-mediated process effectively "hijacks" a small fraction of the cellular E3 ligase pool to execute the degradation of a large population of target proteins. janusdrugdiscovery.com

Cellular and Molecular Effects of Protac Ttk Degrader 1

Evaluation of Antiproliferative Activity in Cancer Cell Lines

The primary functional outcome of TTK degradation by PROTAC TTK degrader-1 is the inhibition of cancer cell proliferation. This has been quantified through various in vitro assays, establishing the compound's potency and efficacy across different cancer cell models.

Dose-Response Characterization (IC50 Values)

The antiproliferative activity of this compound, also referred to as compound 8e in some literature, has been determined by assessing its half-maximal inhibitory concentration (IC50) in various cancer cell lines. Notably, in the COLO-205 human colorectal cancer cell line, this compound exhibited an IC50 value of 0.1 µM after a 96-hour incubation period. medchemexpress.com This demonstrates its potent ability to inhibit the growth of these cancer cells.

The degradation efficiency of this compound has also been quantified. The half-maximal degradation concentration (DC50) was determined to be 1.7 nM in COLO-205 cells and 5.8 nM in HCT-116 cells, another colorectal cancer cell line. medchemexpress.commedchemexpress.com This indicates that the compound is highly potent at inducing the degradation of the TTK protein.

| Cell Line | IC50 (µM) | Assay Conditions |

|---|---|---|

| COLO-205 | 0.1 | 96-hour incubation, CCK-8 assay |

Cell Cycle Analysis and Apoptosis Induction

While specific quantitative data on cell cycle analysis and apoptosis induction for this compound is not extensively detailed in the currently available literature, the known function of TTK provides a strong basis for the expected effects. TTK is a crucial component of the spindle assembly checkpoint (SAC), a critical regulatory mechanism that ensures proper chromosome segregation during mitosis. Inhibition or degradation of TTK is known to lead to SAC failure, resulting in chromosomal missegregation, aneuploidy, and ultimately, cell death, often through apoptosis.

General studies on other PROTACs have demonstrated their ability to induce cell cycle arrest and apoptosis. For instance, PROTACs targeting other cell cycle kinases have been shown to cause arrest at specific phases of the cell cycle and trigger apoptotic pathways. It is highly probable that this compound exerts its antiproliferative effects through similar mechanisms, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. Further detailed studies involving flow cytometry analysis for cell cycle distribution and assays like Annexin V staining for apoptosis would be necessary to provide precise quantitative data on these effects for this compound.

Comparative Analysis with Traditional TTK Kinase Inhibitors

A key advantage of PROTAC-mediated degradation over traditional enzyme inhibition is the potential for enhanced efficacy and the ability to overcome resistance mechanisms. Research has indicated that this compound (compound 8e) and a related degrader (compound 8j) exhibit improved antiproliferative activities when compared to their structurally similar inhibitor counterparts, 8q and 8r, respectively. nih.gov

This suggests that the degradation of the entire TTK protein scaffold by the PROTAC is more effective at inhibiting cancer cell growth than simply blocking its kinase activity. The complete removal of the protein can disrupt both its catalytic and non-catalytic functions, such as its role as a scaffolding protein in larger signaling complexes. While a direct, quantitative side-by-side comparison of IC50 values in the same panel of cell lines is not available in the reviewed literature, the qualitative evidence points towards the superior performance of the degrader.

| Compound | Compound Type | Relative Antiproliferative Activity |

|---|---|---|

| This compound (8e) | PROTAC Degrader | Improved |

| Compound 8q | Kinase Inhibitor | Baseline |

Global Proteomics and Off-Target Profiling

A critical aspect of developing targeted therapies is understanding their specificity. Global proteomics serves as a powerful tool to assess the proteome-wide effects of a compound, identifying not only the intended target but also any potential off-target interactions.

Assessment of Proteome-Wide Specificity

Currently, specific global proteomics data for this compound is not publicly available. However, the general principles of PROTAC design aim to achieve high specificity. The selectivity of a PROTAC is determined by the ligand that binds to the target protein and the ligand that recruits the E3 ligase. By using a highly selective TTK binder, this compound is designed to primarily target TTK for degradation.

Proteomics studies on other PROTACs have demonstrated that it is possible to achieve a high degree of selectivity, with the intended target being the most significantly downregulated protein. These studies typically involve treating cells with the PROTAC and then analyzing changes in the entire proteome using techniques like mass spectrometry. Such an analysis for this compound would be invaluable to confirm its on-target specificity and provide a comprehensive view of its cellular impact.

Identification and Mitigation of Potential Off-Target Degradation

The potential for off-target degradation is an inherent concern in PROTAC development. This can arise from the target-binding ligand having affinity for other proteins or the E3 ligase recruiter inducing the degradation of its natural substrates or other unintended proteins.

Without specific experimental data for this compound, a definitive statement on its off-target profile cannot be made. However, the process of PROTAC optimization often involves iterative design to minimize off-target effects. This can include modifying the linker between the two ligands or altering the structure of the ligands themselves to enhance specificity. Should any off-target degradation be identified through global proteomics, medicinal chemistry efforts would typically be directed at re-engineering the molecule to mitigate these effects while retaining potent on-target activity.

Impact on Downstream Signaling Pathways Associated with TTK Activity

The degradation of TTK by this compound disrupts the normal functioning of the spindle assembly checkpoint, a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. TTK is a key kinase within the SAC, and its removal is expected to impact the phosphorylation status of its downstream substrates.

While direct, comprehensive studies detailing the full spectrum of downstream signaling alterations specifically induced by this compound are still emerging, the known functions of TTK allow for inferred consequences. TTK is known to phosphorylate several key SAC proteins, including Bub1, BubR1, and Mad1, to initiate and maintain the mitotic checkpoint. Therefore, the degradation of TTK would lead to a hypo-phosphorylated state of these proteins, ultimately weakening or abrogating the SAC signal. This, in turn, would allow cells to exit mitosis prematurely, even in the presence of unattached or improperly attached chromosomes.

Furthermore, TTK has been implicated in the regulation of the Akt-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Although direct evidence specifically for this compound's effect on this pathway is not yet available, studies on general TTK inhibition suggest that its downregulation can suppress Akt-mTOR signaling, thereby contributing to reduced cell proliferation and survival.

Phenotypic Consequences of TTK Degradation

The targeted degradation of TTK by this compound leads to observable changes in cellular behavior and function, primarily stemming from the disruption of the spindle assembly checkpoint.

One of the most prominent phenotypic consequences is the inhibition of cancer cell proliferation . By inducing the degradation of TTK, this compound effectively halts the uncontrolled division of cancer cells. This has been demonstrated in colorectal cancer cell lines such as COLO-205 and HCT-116. medchemexpress.com

Another significant outcome of TTK degradation is the induction of apoptosis , or programmed cell death. The failure to properly segregate chromosomes due to a compromised SAC triggers cellular surveillance mechanisms that ultimately lead to the elimination of the defective cells. This apoptotic response is a key contributor to the anti-cancer activity of TTK-targeting compounds.

Furthermore, the abrogation of the spindle assembly checkpoint by this compound can lead to chromosomal instability . As cells are no longer able to effectively monitor and correct errors in chromosome attachment to the mitotic spindle, there is an increased likelihood of mis-segregation events. This can result in aneuploidy, a hallmark of many cancers, where daughter cells receive an incorrect number of chromosomes. While seemingly counterintuitive for an anti-cancer agent, the high levels of chromosomal instability induced by potent SAC inhibitors can be catastrophic for cancer cells, leading to their demise.

The potent and dose-dependent degradation of TTK by this compound underscores its potential as a targeted therapeutic strategy. The ability to effectively remove this key mitotic regulator leads to a cascade of events that ultimately compromise the viability of cancer cells.

Interactive Data Table: Efficacy of this compound

| Cell Line | DC₅₀ (nM) | IC₅₀ (µM) |

| COLO-205 | 1.7 | 0.1 |

| HCT-116 | 5.8 | Not Reported |

DC₅₀ represents the concentration of the compound required to degrade 50% of the target protein. IC₅₀ represents the concentration of the compound required to inhibit 50% of cellular proliferation. medchemexpress.com

Preclinical Evaluation of Protac Ttk Degrader 1 in Relevant Biological Models

Efficacy in In Vitro Cancer Models

The in vitro efficacy of PROTAC TTK degrader-1 has been primarily evaluated in colorectal cancer cell lines, showcasing its potent and specific activity.

Application in Colorectal Cancer Cell Lines (e.g., COLO-205, HCT-116)

This compound has shown significant potency in inducing the degradation of TTK (threonine tyrosine kinase) in colorectal cancer cell lines. In COLO-205 cells, the degrader exhibited a half-maximal degradation concentration (DC50) of 1.7 nM. medchemexpress.com Similarly, in HCT-116 cells, a DC50 of 5.8 nM was observed. medchemexpress.com This demonstrates the compound's ability to effectively eliminate the target protein at low nanomolar concentrations in these cell lines.

Beyond protein degradation, this compound also inhibits the proliferation of these cancer cells. In COLO-205 cells, the compound displayed a half-maximal inhibitory concentration (IC50) of 0.1 μM. medchemexpress.com

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay | Value |

|---|---|---|

| COLO-205 | DC50 | 1.7 nM |

| HCT-116 | DC50 | 5.8 nM |

| COLO-205 | IC50 | 0.1 µM |

Activity in other relevant tumor models (e.g., MV4-11)

Information regarding the specific activity of this compound in other tumor models, such as the MV4-11 acute myeloid leukemia cell line, is not extensively detailed in the reviewed literature.

In Vivo Studies in Animal Xenograft Models

The promising in vitro results prompted the evaluation of this compound in in vivo settings to assess its therapeutic potential in a more complex biological system.

Demonstration of Target Engagement in Tumor Tissues

In a xenograft mouse model using COLO-205 human colorectal cancer cells, administration of this compound led to a significant reduction in the levels of TTK protein within the tumor tissue. medchemexpress.com This finding confirms that the degrader can reach its target in a solid tumor environment and exert its protein-degrading activity in vivo.

Assessment of Tumor Growth Inhibition

The in vivo efficacy of this compound was further demonstrated by its ability to inhibit tumor growth. In the COLO-205 xenograft model, treatment with the degrader resulted in a notable inhibition of tumor progression. medchemexpress.com Specifically, a tumor growth inhibition value of 46.0% was observed, highlighting its anti-cancer efficacy in a living organism. medchemexpress.com

Table 2: In Vivo Efficacy of this compound in COLO-205 Xenograft Model

| Parameter | Result |

|---|---|

| Tumor Growth Inhibition | 46.0% |

Pharmacokinetic Profiling in Preclinical Animal Models

The pharmacokinetic properties of this compound were investigated in male Sprague-Dawley (SD) rats. The compound demonstrated a reasonable pharmacokinetic profile. Following administration, the area under the plasma concentration-time curve (AUC) was 2235 ng/mL*h, and the terminal half-life (T1/2) was 4.3 hours.

Table 3: Pharmacokinetic Parameters of this compound in Male SD Rats

| Parameter | Value |

|---|---|

| AUC | 2235 ng/mL*h |

| T1/2 | 4.3 h |

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical assessment of this compound, also identified as compound 8e, has demonstrated reasonable pharmacokinetic profiles in animal models. medchemexpress.comnih.gov Studies in male Sprague Dawley (SD) rats were conducted to characterize the pharmacokinetic parameters following a single intraperitoneal administration. medchemexpress.com

While comprehensive data on the absorption, distribution, metabolism, and excretion pathways are not extensively detailed in the available literature, the key pharmacokinetic metrics provide insight into the compound's systemic exposure. The evaluation in male SD rats indicated a specific profile of the degrader in plasma over time. medchemexpress.com These findings are crucial for understanding the bioavailability and residence time of the molecule, which are critical factors for its efficacy as a protein degrader. The unique structure of PROTACs, which are larger and more complex than traditional small molecules, often presents challenges in achieving favorable ADME properties. wuxiapptec.comdrugdiscoverytrends.com However, the characterization of this compound suggests a profile that warrants further investigation. medchemexpress.comnih.gov

The table below summarizes the key pharmacokinetic parameters observed in male SD rats. medchemexpress.com

| Pharmacokinetic Parameter | Value |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 126 |

| AUC0-t (ng·h/mL) | 1045 |

| AUC0-∞ (ng·h/mL) | 1051 |

| t1/2 (h) | 3.5 |

Table 1: Pharmacokinetic Parameters of this compound in Male SD Rats Following a Single 10 mg/kg Intraperitoneal Injection. medchemexpress.com

Correlation of Pharmacokinetics with Pharmacodynamic Effects

A critical aspect of the preclinical evaluation of this compound is establishing the relationship between its pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects, namely the degradation of the target protein, threonine tyrosine kinase (TTK), and the subsequent impact on tumor growth. medchemexpress.comnih.gov

Studies in a xenograft mouse model using COLO-205 human colorectal cancer cells have successfully demonstrated a potent correlation between drug exposure and target engagement. medchemexpress.comnih.gov Following intraperitoneal administration, this compound led to a significant reduction in the levels of TTK protein within the tumor tissue. medchemexpress.com This confirms that the compound reaches the target tissue at concentrations sufficient to induce its intended biological effect of protein degradation.

The pharmacodynamic effect of TTK degradation translated directly to in vivo anticancer efficacy. medchemexpress.comnih.gov In the COLO-205 xenograft model, treatment with this compound resulted in significant tumor growth inhibition. medchemexpress.com Specifically, a dosing regimen of 20 mg/kg was shown to produce a tumor-growth inhibition value of 46.0%. medchemexpress.com This demonstrates a clear link between the systemic exposure of the degrader (pharmacokinetics) and its ability to degrade its target and inhibit tumor proliferation (pharmacodynamics). The sustained degradation of the target protein is a key advantage of PROTAC technology, potentially leading to a more durable therapeutic effect compared to traditional inhibitors. researchgate.net

Mechanisms of Resistance to Protac Ttk Degrader 1 and Counterstrategies

Cellular Adaptation to Sustained TTK Degradation

Prolonged elimination of the TTK protein can induce adaptive responses within cancer cells as they strive to survive and proliferate. While specific studies on cellular adaptation to long-term degradation of TTK by "PROTAC TTK degrader-1" are not yet available, general principles of resistance to targeted therapies suggest several potential mechanisms.

One possible adaptation is the upregulation of compensatory signaling pathways. For instance, cancer cells might increase the expression or activity of other mitotic kinases that can partially fulfill the roles of TTK, such as Polo-like kinase 1 (PLK1) or Aurora kinases A and B. nih.govnih.govnih.govresearchgate.net This functional redundancy could allow cells to bypass their dependency on TTK for mitotic progression.

Another potential mechanism is the alteration of the cellular transcriptional landscape. Cells may adapt by upregulating genes that promote cell survival or block apoptosis, thereby counteracting the cytotoxic effects of TTK degradation. Furthermore, the development of resistance could be linked to the upregulation of drug efflux pumps, such as MDR1, which would reduce the intracellular concentration of the PROTAC and limit its efficacy. solvobiotech.comfrontiersin.org

Role of E3 Ligase Expression and Activity in Degradation Efficacy

The efficacy of any PROTAC is intrinsically linked to the cellular machinery it co-opts, specifically the E3 ubiquitin ligase. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.govnih.govchemrxiv.org Resistance to PROTACs can emerge through modifications in the E3 ligase pathway. semanticscholar.orgresearchgate.net

A primary mechanism of resistance is the downregulation or loss of expression of the specific E3 ligase recruited by the PROTAC. If this compound recruits CRBN, for example, cancer cells that lose CRBN expression will be inherently resistant to its effects. Similarly, mutations in the E3 ligase or its associated proteins that prevent the formation of a stable and productive ternary complex (comprising the PROTAC, TTK, and the E3 ligase) can also confer resistance. nih.gov

The choice of E3 ligase can significantly impact the degradation profile, and the expression levels of these ligases can vary between different cell types and tumor contexts. nih.gov Therefore, the intrinsic expression level of the recruited E3 ligase in a particular cancer can determine the initial sensitivity to this compound.

Strategies to Overcome Acquired Resistance

Anticipating and overcoming acquired resistance is paramount for the long-term clinical success of this compound. Several rational strategies are being explored to address this challenge.

A key strategy to combat resistance stemming from alterations in a specific E3 ligase is to develop PROTACs that can recruit alternative E3 ligases. nih.gov If resistance to a CRBN-recruiting TTK degrader emerges due to CRBN downregulation, a VHL-recruiting counterpart could potentially restore therapeutic activity. The development of a diverse toolbox of E3 ligase ligands is a critical area of research in the PROTAC field, aiming to provide multiple avenues for inducing protein degradation and thereby mitigating the impact of resistance to a single E3 ligase. nih.gov

To counteract resistance driven by the activation of compensatory signaling pathways, the development of multi-targeting or dual-PROTACs represents a highly promising approach. nih.gov For instance, a dual-PROTAC designed to simultaneously degrade both TTK and PLK1 could be more effective and less prone to resistance than a degrader targeting only TTK. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov Given the cooperative roles of TTK and PLK1 in the spindle assembly checkpoint, their simultaneous degradation could lead to a more profound and durable anti-mitotic effect.

Similarly, a multi-targeting PROTAC could be engineered to degrade TTK and another key mitotic regulator, such as an Aurora kinase. nih.govacs.orgnih.gov This approach would not only enhance the therapeutic efficacy but also create a higher barrier for the development of resistance, as the cancer cell would need to simultaneously develop resistance to the degradation of multiple essential proteins.

Future Directions and Research Opportunities for Protac Ttk Degraders

Expansion of E3 Ligase Repertoire for TTK Degradation

Currently, the majority of PROTACs in development, including many TTK degraders, utilize a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). biochempeg.comnih.govfrontiersin.org While effective, this reliance on a small subset of the more than 600 known E3 ligases presents limitations in terms of potential resistance mechanisms and tissue-specific expression. frontiersin.orgyoutube.com A significant future direction is the expansion of the E3 ligase repertoire for TTK degradation.

The rationale for exploring novel E3 ligases is multifaceted. Different E3 ligases exhibit varied expression patterns across tissues and cancer types. youtube.com By identifying and engaging tissue-specific or tumor-specific E3 ligases, it may be possible to develop TTK degraders with enhanced safety profiles, minimizing off-target effects in healthy tissues. marinbio.com For instance, the identification of novel E3 ligases like FBXO22 or transmembrane E3 ligases such as RNF128, RNF130, RNF167, RNF43, and ZNRF3 opens up new avenues for PROTAC design. marinbio.comnih.gov The development of a nanobody-based degradation toolbox, REULR (Receptor Elimination by E3 Ubiquitin Ligase Recruitment), further expands the possibilities for targeting cell surface proteins and modulating receptor signaling. nih.gov The exploration of these and other novel E3 ligases for their ability to form productive ternary complexes with TTK and mediate its degradation is a critical area for future research.

Advanced PROTAC Design Methodologies

Continuous innovation in PROTAC design is crucial for overcoming existing challenges and unlocking the full therapeutic potential of TTK degraders. Several advanced methodologies are being explored to create next-generation degraders with improved properties.

Structure-Guided Design and Computational Approaches

The rational design of PROTACs is increasingly being guided by structural biology and computational modeling. nih.gov The formation of a stable and productive ternary complex between the PROTAC, the target protein (TTK), and the E3 ligase is a prerequisite for efficient degradation. frontiersin.org High-resolution structural information of this ternary complex, obtained through techniques like X-ray crystallography and cryo-electron microscopy, can provide invaluable insights into the key protein-protein interactions. This information can then be used to rationally design and optimize the linker length and composition, as well as the ligands for both TTK and the E3 ligase, to enhance ternary complex formation and subsequent degradation. researchgate.net

Computational approaches, such as molecular dynamics simulations and machine learning algorithms, are also playing an increasingly important role in predicting the stability and conformation of ternary complexes, thereby accelerating the design-build-test-learn cycle of PROTAC development. nih.gov

Development of Covalent PROTACs for TTK

Covalent PROTACs represent a promising strategy to achieve enhanced potency, selectivity, and duration of action. frontiersin.orgnih.gov These molecules form a covalent bond with either the target protein or the E3 ligase. A covalent interaction with TTK could lead to a more durable degradation effect, as the PROTAC would remain associated with the target, promoting its ubiquitination even at lower concentrations. nih.govnih.gov

Both irreversible and reversible covalent PROTACs are being investigated. Reversible covalent PROTACs are particularly attractive as they combine the benefits of covalent bond formation with the potential for catalytic activity, which is a hallmark of traditional PROTACs. frontiersin.orgchemrxiv.org This approach could lead to highly efficient and sustained degradation of TTK. frontiersin.org The design of covalent TTK inhibitors provides a valuable starting point for the development of covalent PROTACs targeting this kinase. nih.gov

Conditional and Spatiotemporally Controlled PROTACs (e.g., Light-Controlled)

A significant challenge with potent therapeutics is the potential for on-target, off-tissue toxicities. Conditional PROTACs are being developed to address this by enabling spatiotemporal control over protein degradation. researchgate.netimperial.ac.uknih.gov These approaches aim to activate the PROTAC only in the desired tissue or at a specific time, thereby minimizing systemic exposure and side effects. researchgate.netresearchgate.net

One of the most explored strategies is the use of light to control PROTAC activity. imperial.ac.uksci-hub.se Photoswitchable PROTACs can be designed to be inactive until they are exposed to a specific wavelength of light, which triggers a conformational change that allows them to bind to their targets and induce degradation. imperial.ac.uk This approach offers precise spatial and temporal control and could be particularly useful for localized tumors. Other conditional strategies include the development of PROTACs that are activated by tumor-specific enzymes or the unique tumor microenvironment (e.g., hypoxia or altered pH). researchgate.net

Prodrug Strategies for Enhanced Selectivity and Delivery

The physicochemical properties of PROTACs, such as their relatively large size and molecular weight, can present challenges for oral bioavailability and cell permeability. nih.gov Prodrug strategies are being developed to overcome these limitations. nih.gov A prodrug is an inactive form of a drug that is converted into its active form in the body, often at the target site.

For PROTACs, a prodrug approach could involve masking key functional groups required for binding to TTK or the E3 ligase. nih.gov These masking groups would then be cleaved by enzymes that are overexpressed in cancer cells, releasing the active PROTAC specifically in the tumor. This strategy can not only improve the pharmacokinetic profile of the PROTAC but also enhance its tumor selectivity and reduce systemic toxicity. nih.gov

Combination Strategies with Other Therapeutic Modalities

To maximize the therapeutic benefit of TTK degradation, combination strategies with other anticancer agents are being actively explored. The rationale behind this approach is to target multiple, non-overlapping pathways involved in tumor growth and survival, potentially leading to synergistic effects and overcoming drug resistance.

Development of PROTAC TTK Degrader-1 as a Chemical Biology Tool

This compound has been instrumental as a chemical biology tool to probe the function of TTK protein. By inducing the degradation of TTK, this molecule allows for the acute removal of the protein from cellular systems, enabling researchers to study the direct consequences of its absence. This is a significant advancement over traditional inhibitors, which may have off-target effects or not fully abolish the protein's function.

One of the first examples of a TTK PROTAC, this compound, demonstrated potent and efficient degradation of TTK in various cancer cell lines. nih.govfigshare.com This molecule is comprised of a ligand that binds to TTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag TTK for destruction by the proteasome. nih.gov

The utility of this compound as a research tool is highlighted by its ability to induce rapid and sustained degradation of its target. For instance, in COLO-205 human colorectal cancer cells, it achieved a DC₅₀ (half-maximal degradation concentration) of 1.7 nM. nih.govfigshare.commedchemexpress.commedchemexpress.com In HCT-116 cells, the DC₅₀ was 5.8 nM. medchemexpress.commedchemexpress.com This potent activity allows for the study of TTK's role in cellular processes with high temporal resolution. The degradation of TTK by this PROTAC has been shown to be dose-dependent and can persist for approximately 8 hours after the compound is removed. nih.govfigshare.commedchemexpress.com

The development of this compound and related molecules has also provided insights into the structure-activity relationships of TTK degraders, guiding the design of future compounds with improved potency and selectivity. acs.org

Interactive Data Table: Degradation Potency of this compound

| Cell Line | DC₅₀ (nM) | Reference |

| COLO-205 | 1.7 | nih.govfigshare.commedchemexpress.commedchemexpress.com |

| HCT-116 | 5.8 | medchemexpress.commedchemexpress.com |

Investigating Novel Applications Beyond Oncology in Preclinical Settings

While the primary focus of TTK-targeting therapeutics, including PROTACs, has been on cancer due to the kinase's role in cell division, there is a nascent but growing interest in exploring its function in other pathological contexts. jci.orgnih.gov The dysregulation of cell cycle components is implicated in a variety of diseases beyond cancer, including certain inflammatory and neurological conditions. bioworld.com

To date, preclinical research on this compound has been overwhelmingly concentrated on its anti-cancer properties. nih.govfigshare.commedchemexpress.commedchemexpress.com There is a significant opportunity to leverage this potent and specific chemical tool to investigate the role of TTK in non-oncological diseases. For instance, the involvement of mitotic kinases in the regulation of immune cell proliferation and function suggests that TTK could be a target in autoimmune diseases. nih.gov The ability of this compound to efficiently deplete TTK levels provides a means to test this hypothesis in relevant preclinical models.

Furthermore, the connection between cell cycle dysregulation and neurodegenerative diseases opens another avenue for investigation. While direct preclinical evidence for the use of this compound in non-oncological settings is currently limited, the availability of this potent chemical probe is a critical first step in enabling such studies. Future research in this area will be crucial to unlock the full therapeutic potential of targeting TTK degradation.

Q & A

Q. What is the mechanistic basis for PROTAC TTK Degrader-1's selective degradation of TTK kinase?

this compound employs a bifunctional structure comprising a TTK-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting ligand. This configuration facilitates the ubiquitination and subsequent proteasomal degradation of TTK. The compound demonstrated DC50 values of 1.7 nM in COLO-205 cells and 5.8 nM in HCT-116 cells, indicating high degradation efficiency . Key experimental validation includes immunoblotting to confirm TTK protein reduction and cell viability assays to correlate degradation with antiproliferative effects.

Q. Which preclinical models have validated the antitumor efficacy of this compound?

Studies utilized COLO-205 (colorectal cancer) and HCT-116 (colon carcinoma) cell lines for in vitro assays, with tumor growth inhibition further validated in COLO-205 xenograft mouse models. Dosing at 10–20 mg/kg via intraperitoneal injection over 16 days significantly reduced tumor volume and TTK protein levels . Researchers should replicate these models while controlling for variables like tumor implantation protocols and pharmacokinetic profiling (e.g., single-dose PK studies at 10 mg/kg) .

Q. How is the DC50 value determined for this compound, and what factors influence its variability?

DC50 (half-maximal degradation concentration) is quantified using dose-response curves in target cell lines. For this compound, cells are treated with concentrations ranging from 0–10 µM for 96 hours, followed by immunoblotting or ELISA to measure residual TTK protein. Variability in DC50 between COLO-205 (1.7 nM) and HCT-116 (5.8 nM) may arise from differences in E3 ligase expression, cellular permeability, or ubiquitin-proteasome system activity .

Q. What are the critical pharmacokinetic parameters to monitor in this compound studies?

Key parameters include maximum plasma concentration (Cmax), half-life (t1/2), and exposure (AUC). In murine models, single-dose pharmacokinetics (10 mg/kg, intraperitoneal) showed moderate systemic exposure, necessitating repeat dosing for sustained efficacy. Researchers should optimize dosing intervals based on these parameters to maintain sub-µM plasma concentrations .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound activity across cell lines or in vivo models?

Discrepancies may stem from differential expression of TTK isoforms, E3 ligase availability (e.g., Cereblon or VHL), or off-target effects. To resolve this:

Q. What strategies optimize the linker design of this compound to enhance degradation efficiency?

Linker optimization involves balancing hydrophilicity, length, and rigidity. For example, replacing polyethylene glycol (PEG) linkers with alkyl chains may improve membrane permeability. Structure-activity relationship (SAR) studies should evaluate:

- Proteolytic stability via mass spectrometry.

- Binding affinity using surface plasmon resonance (SPR).

- Ternary complex formation via co-crystallography or NanoBRET assays .

Q. What experimental controls are essential to confirm PROTAC-specific degradation of TTK?

Q. How does this compound synergize with existing therapies in combinatorial regimens?

Preliminary data suggest combining PROTACs with kinase inhibitors (e.g., MEK or AKT inhibitors) may enhance antitumor effects. For example:

- Screen synergistic pairs using high-throughput viability assays (e.g., SynergyFinder).

- Assess apoptosis via Annexin V/PI staining and caspase-3 activation in co-treated cells.

- Validate in vivo using staggered dosing schedules to mitigate toxicity .

Q. What methodologies quantify PROTAC-induced TTK degradation and downstream signaling perturbations?

Q. How can researchers mitigate potential off-target effects of this compound?

- Proteome-wide profiling: Employ thermal shift assays (CETSA) or ubiquitin remnant profiling to identify unintended targets.

- Dose titration: Establish the minimal effective dose to reduce "bystander" degradation.

- Toxicogenomics: Evaluate organ-specific toxicity in murine models via histopathology and serum biomarkers .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.